![molecular formula C21H16N4O3S2 B2976523 3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114914-93-0](/img/structure/B2976523.png)
3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a pyridazine ring, an oxadiazole ring, and sulfanyl groups . These groups are common in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzodioxol group (a benzene ring fused to a 1,3-dioxol ring), a pyridazine ring (a six-membered ring with two nitrogen atoms), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and sulfanyl groups (sulfur bonded to hydrogen or other carbon groups) .科学的研究の応用
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, which likely share structural similarities with the specified compound, focuses on the synthesis of novel heterocycles with potential biological activities. For instance, studies have explored the synthesis of pyridines, pyrazoles, and pyridazines via novel reaction pathways, indicating the importance of these structures in developing therapeutic agents and materials with unique properties (Lempert-Sre´ter & Lempert, 1975).
Antioxidant and Antimicrobial Properties
Several studies investigate the antioxidant and antimicrobial properties of new pyrimidine derivatives, highlighting the potential of heterocyclic compounds in addressing oxidative stress-related diseases and microbial infections. The research demonstrates the effectiveness of these compounds in scavenging free radicals and inhibiting bacterial growth, suggesting a valuable application area for similar compounds (Akbas et al., 2018).
Antibacterial Evaluation
Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activities. This research suggests that such compounds could serve as potent antibacterial agents, pointing to the utility of complex heterocycles in developing new antibiotics (Azab et al., 2013).
Biological and Antimicrobial Activities
Research into 1,3,4-oxadiazoles and their derivatives, which may bear resemblance to parts of the target compound, focuses on their synthesis, characterization, and evaluation for biological activities. These studies reveal that such compounds exhibit antimicrobial, antimycobacterial, and, in some cases, anticancer activities, underscoring the potential of heterocyclic compounds in biomedical research and drug development (Patel et al., 2013).
Synthesis of Heterocycles for Antitumor and Antibacterial Agents
The synthesis and evaluation of thiophene and thieno[3,2-d]pyrimidine derivatives for their antitumor and antibacterial activities demonstrate the significance of heterocyclic chemistry in discovering new therapeutic agents. These compounds show promising activity against cancer cell lines and bacterial strains, further highlighting the relevance of such research in addressing health challenges (Hafez et al., 2017).
作用機序
特性
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-29-15-5-2-13(3-6-15)21-22-19(28-25-21)11-30-20-9-7-16(23-24-20)14-4-8-17-18(10-14)27-12-26-17/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAQBKNZIQTDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


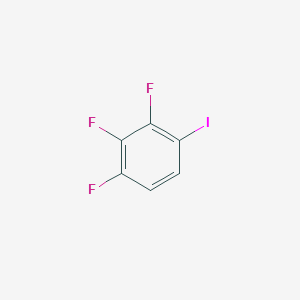
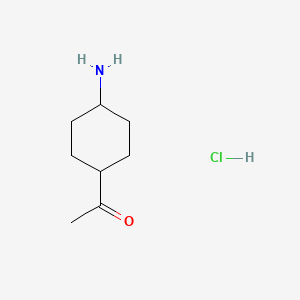
![N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
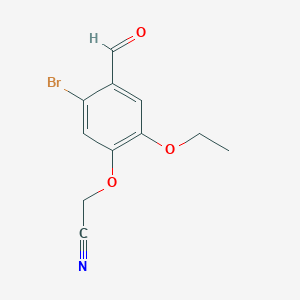
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976452.png)
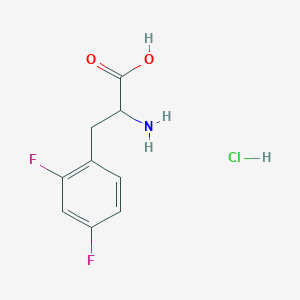
![7-[(2-Chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2976454.png)
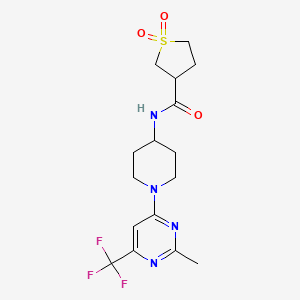
![4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2976456.png)
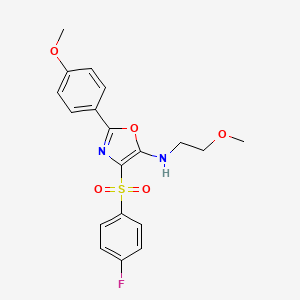

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2976460.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)